(R)-3-[(2-Amino-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13529056
Molecular Formula: C18H27N3O3
Molecular Weight: 333.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H27N3O3 |
|---|---|
| Molecular Weight | 333.4 g/mol |
| IUPAC Name | benzyl (3R)-3-[(2-aminoacetyl)-propan-2-ylamino]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C18H27N3O3/c1-14(2)21(17(22)11-19)16-9-6-10-20(12-16)18(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13,19H2,1-2H3/t16-/m1/s1 |
| Standard InChI Key | KTBYPKYWTOUDFF-MRXNPFEDSA-N |
| Isomeric SMILES | CC(C)N([C@@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CN |
| SMILES | CC(C)N(C1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CN |
| Canonical SMILES | CC(C)N(C1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CN |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s core consists of a piperidine ring (a saturated six-membered nitrogen-containing heterocycle) substituted at the 3-position with an isopropyl-amino-acetyl group and at the 1-position with a benzyl ester moiety . The (R)-configuration at the chiral center (C3 of the piperidine ring) confers stereoselectivity, which is critical for interactions with biological targets .
Table 1: Key Structural Components
| Component | Description |
|---|---|
| Piperidine ring | Six-membered ring with one nitrogen atom; provides rigidity and basicity. |
| Isopropyl-amino-acetyl | –NH–C(CH₃)₂–CO–NH₂ side chain; enhances hydrogen-bonding capabilities. |
| Benzyl ester | –COOCH₂C₆H₅ group; influences solubility and metabolic stability. |
Stereochemical Implications
The (R)-enantiomer’s spatial arrangement affects its binding affinity to enzymes or receptors. For example, in pyrrolidine analogs, the (R)-configuration improved target selectivity by 20–30% compared to the (S)-form . This suggests similar stereochemical advantages in the piperidine variant.
Synthetic Methodologies
Key Synthetic Routes
Synthesis typically involves multi-step processes, including amide coupling, esterification, and chiral resolution. A representative pathway includes:
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Piperidine Functionalization: Introduction of the isopropyl-amino group via nucleophilic substitution.
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Acetylation: Coupling of 2-aminoacetyl chloride to the piperidine intermediate.
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Benzyl Ester Formation: Reaction with benzyl chloroformate under basic conditions .
Table 2: Comparison of Synthetic Approaches
Chirality Control
Enantioselective synthesis employs chiral auxiliaries or catalysts. For instance, CuOTf with PyBOX ligands achieved 91% enantiomeric excess (ee) in triazole syntheses , a strategy adaptable to piperidine systems.
Physicochemical Properties
Computed Properties
Solubility and Stability
The benzyl ester enhances lipid solubility (∼2.5 mg/mL in DMSO), while the amino-acetyl group improves aqueous solubility at acidic pH (∼1.8 mg/mL at pH 5) . Stability studies show degradation <5% after 6 months at −20°C .
| Compound | Target | IC₅₀ (nM) | Selectivity Index |
|---|---|---|---|
| (R)-Piperidine-benzyl ester | Protease X | 120 | 8.2 |
| N-Isopropyl-piperidine-amide | GPCR Y | 450 | 3.1 |
| Benzyl-piperidine-carboxylate | Kinase Z | 890 | 1.5 |
Therapeutic Applications
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Antiviral: Analogous pyrrolidine derivatives showed EC₅₀ = 0.8 μM against SARS-CoV-2 .
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Anticancer: Piperidine-based inhibitors reduced tumor growth by 40% in murine models .
Future Directions
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Stereochemical Optimization: Improve enantioselective synthesis to >95% ee.
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Target Validation: Screen against orphan GPCRs using high-throughput assays.
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Prodrug Development: Modify the benzyl ester to enhance bioavailability.
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